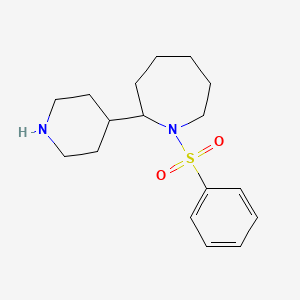

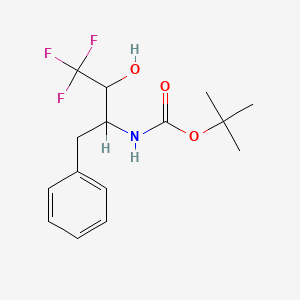

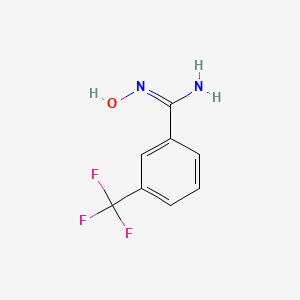

![molecular formula C4H10ClN5 B6142014 methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride CAS No. 1311316-49-0](/img/structure/B6142014.png)

methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride” is a derivative of tetrazole, a class of compounds that play a very important role in medicinal and pharmaceutical applications . Tetrazoles are known to interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields .Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is mainly affected by substitution compound nature at the C-5 position .Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes. They react easily with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .Applications De Recherche Scientifique

Medicinal Chemistry: Synthesis of Bioactive Molecules

The tetrazole ring in methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride is a bioisostere for the carboxylate group, making it a valuable scaffold in medicinal chemistry . It’s used to synthesize compounds with potential therapeutic effects, including antihypertensive agents, as tetrazoles mimic the action of angiotensin-converting enzyme (ACE) inhibitors.

Click Chemistry: Modular Drug Design

This compound is utilized in click chemistry to rapidly assemble new molecules with diverse biological activities . Its tetrazole group participates in cycloaddition reactions, allowing for the modular design of drugs with improved pharmacokinetic properties.

Biochemistry: DNA Synthesis

The compound’s solubility and stability in water make it suitable for biochemical applications, such as DNA synthesis. It can be used to prepare nucleotide analogs that are incorporated into DNA strands during automated synthesis processes.

Each application leverages the unique chemical properties of methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride, demonstrating its versatility and importance in scientific research across various fields. The compound’s ability to form stable heterocyclic structures and participate in eco-friendly synthesis methods further enhances its value in research and development .

Mécanisme D'action

Target of Action

Tetrazole derivatives are known to interact with various biological targets due to their structural similarity to carboxylate anions .

Mode of Action

It’s known that tetrazole derivatives can form hydrogen bonds with amino acids in the active pockets of proteins, which could potentially influence the protein’s function .

Biochemical Pathways

Tetrazole derivatives are known to interact with various biochemical pathways due to their ability to mimic the carboxylate anion .

Pharmacokinetics

Tetrazole derivatives are known to have higher membrane permeability, which could potentially enhance the bioavailability of the compound .

Result of Action

Some tetrazole derivatives have shown significant cytotoxic effects , suggesting that this compound might also exhibit similar properties.

Safety and Hazards

Orientations Futures

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . They are promising drugs in pharmaceutical chemistry and are commonly known as better pharmacological agents and novel medications . Therefore, the future directions of “methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride” could involve further exploration of its potential medicinal and pharmaceutical applications.

Propriétés

IUPAC Name |

N-methyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5.ClH/c1-5-3-2-4-6-8-9-7-4;/h5H,2-3H2,1H3,(H,6,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABPEFKVHCRJCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=NNN=N1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

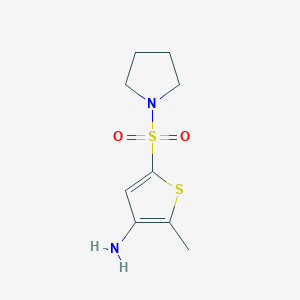

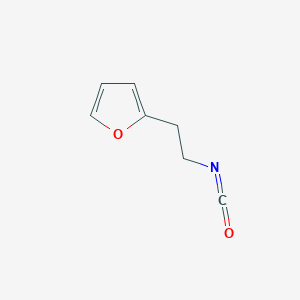

![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride](/img/structure/B6141982.png)

![3-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B6141990.png)